REACTION_SMILES
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[CH3:13][O-:14].[CH3:17][OH:18].[Cl:1][c:2]1[c:3]([C:4]#[N:5])[c:6]([CH3:12])[c:7]([Cl:11])[c:8]([Cl:10])[n:9]1.[Na+:15].[OH2:16]>>[Cl:1][c:2]1[c:3]([C:4]#[N:5])[c:6]([CH3:12])[c:7]([Cl:11])[c:8]([O:14][CH3:13])[n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(Cl)c(Cl)nc(Cl)c1C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
COc1nc(Cl)c(C#N)c(C)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |